molecular formula C18H11Cl2FN2O3S B6051533 5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B6051533
M. Wt: 425.3 g/mol
InChI Key: QKAPDCGSHQNGJL-UHFFFAOYSA-N
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Description

5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes dichloro, fluorobenzyl, and thioxodihydropyrimidine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include dichloromethane, sodium carbonate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding dihydropyrimidine derivatives .

Scientific Research Applications

5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with a different fluorobenzyl group.

    5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar in structure but with a different fluorobenzyl group.

Uniqueness

The uniqueness of 5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-[[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN2O3S/c19-12-6-9(5-11-16(24)22-18(27)23-17(11)25)7-13(20)15(12)26-8-10-3-1-2-4-14(10)21/h1-7H,8H2,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAPDCGSHQNGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)NC3=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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